molecular formula C5H11NO4S B2524574 2-(N-methylethanesulfonamido)acetic acid CAS No. 926268-83-9

2-(N-methylethanesulfonamido)acetic acid

Cat. No.: B2524574
CAS No.: 926268-83-9
M. Wt: 181.21
InChI Key: OLAMHKTVMOHSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the broader landscape of organosulfur and N-substituted amino acid chemistry.

2-(N-methylethanesulfonamido)acetic acid is a molecule that integrates key features of both organosulfur compounds and N-substituted amino acids. Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to medicinal and materials science. sigmaaldrich.com The sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) is a particularly important functional group in this class, forming the basis of many pharmaceutical drugs.

Simultaneously, the compound is a derivative of acetic acid, specifically an N-substituted amino acid. N-substituted amino acids are a class of molecules where the nitrogen atom of the amino group is bonded to a substituent other than hydrogen. chemeo.com This substitution pattern is a common strategy in medicinal chemistry to modify the properties of amino acids and peptides, often leading to enhanced biological activity or stability. chemeo.com The structure of this compound, therefore, represents a confluence of these two significant areas of organic chemistry.

General significance of N-sulfonamidoacetic acids as versatile scaffolds in contemporary chemical synthesis.

Chemical Identity and Properties of this compound

While detailed experimental research on this compound is limited in publicly available literature, its fundamental chemical properties can be summarized from available data sources.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-[ethylsulfonyl(methyl)amino]acetic acid
CAS Number 926268-83-9
Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol

| Canonical SMILES | CCS(=O)(=O)N(C)CC(=O)O |

Table 2: Computed Physicochemical Properties of this compound

Property Value
XLogP3 -0.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 181.04087554 g/mol
Monoisotopic Mass 181.04087554 g/mol
Topological Polar Surface Area 82.9 Ų
Heavy Atom Count 11
Formal Charge 0

| Complexity | 225 |

Note: The data in Table 2 are computed properties and have not been experimentally verified in published literature.

Based on its structure, this compound possesses a carboxylic acid moiety, making it an acidic compound. The presence of the sulfonamide group and the carboxylic acid group also suggests the potential for both hydrogen bond donation and acceptance, which would influence its solubility and intermolecular interactions. The molecule has four rotatable bonds, indicating a degree of conformational flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethylsulfonyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-3-11(9,10)6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAMHKTVMOHSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Investigations of 2 N Methylethanesulfonamido Acetic Acid

Transformations involving the carboxylic acid functionality (e.g., esterification, amide formation).

The carboxylic acid group is a primary site for transformations such as esterification and amide formation, which are fundamental reactions in organic synthesis.

Esterification:

The esterification of 2-(N-methylethanesulfonamido)acetic acid can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. mdpi.comscribd.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. mdpi.com

A general mechanism for the Fischer-Speier esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. scribd.com

Typical conditions for the esterification of N-acyl amino acids involve heating the amino acid derivative with an alcohol (like methanol or ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). mdpi.com

Amide Formation:

The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. organic-chemistry.org

The general mechanism for amide formation via an activated carboxylic acid involves the nucleophilic attack of the amine on the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide and release the activating group. khanacademy.org

Table 1: Representative Conditions for Esterification and Amide Formation of N-Sulfonylated Amino Acids

TransformationReagents and ConditionsTypical YieldsReference
Esterification Alcohol (e.g., MeOH, EtOH) in excess, cat. H₂SO₄ or TsOH, heatGood to Excellent mdpi.com
Amide Formation 1. SOCl₂ or (COCl)₂, CH₂Cl₂ 2. Amine (RNH₂), base (e.g., Et₃N)Good to Excellent organic-chemistry.org
Amide Formation Amine (RNH₂), DCC or EDC, HOBt, DMF or CH₂Cl₂Good to Excellent

Reactivity of the N-methylsulfonamido moiety in various reaction environments.

The N-methylsulfonamido group is generally a robust and stable functional group. The sulfonamide nitrogen is typically less nucleophilic than a corresponding amide nitrogen due to the strong electron-withdrawing nature of the sulfonyl group. This reduced nucleophilicity makes N-alkylation or N-acylation of the sulfonamide challenging under standard conditions.

However, the sulfonamide moiety can participate in certain reactions. For instance, in the presence of strong bases, the proton on the nitrogen (in the case of a primary sulfonamide) can be removed to generate a sulfonamidate anion, which can then act as a nucleophile. In this compound, the nitrogen is already substituted with a methyl group, precluding this specific reaction.

Electrophilic and nucleophilic reactions at the α-carbon and other reactive centers.

The α-carbon of this compound, being adjacent to the carboxylic acid, is a potential site for both electrophilic and nucleophilic reactions.

Electrophilic Reactions:

The protons on the α-carbon are acidic and can be removed by a base to form an enolate. This enolate is a nucleophile and can react with various electrophiles in α-substitution reactions. However, the acidity of the α-protons in N-acyl glycine derivatives is generally low, and strong bases are often required to generate a significant concentration of the enolate. libretexts.org Reactions at the α-carbon of carboxylic acid derivatives, such as halogenation, can proceed via an enol or enolate intermediate. msu.edu

For N-arylated glycine derivatives, visible-light-driven oxidative α-C(sp³)-H alkylation has been demonstrated, providing a pathway to introduce alkyl groups at the α-position. organic-chemistry.org

Nucleophilic Reactions:

The α-carbon itself is not typically a site for direct nucleophilic attack unless it is first functionalized with a good leaving group. For example, if the α-position were halogenated, it could then undergo nucleophilic substitution. A more common scenario involves the carboxylic acid being converted into an enolate, which then acts as a nucleophile. libretexts.org

The carbonyl carbon of the carboxylic acid is the primary electrophilic center and is susceptible to nucleophilic attack, as seen in esterification and amide formation reactions. masterorganicchemistry.commsu.edu

Kinetic and thermodynamic analyses of key transformations involving the compound.

Kinetics:

The kinetics of Fischer esterification are influenced by factors such as the steric hindrance of both the carboxylic acid and the alcohol, the concentration of the acid catalyst, and the temperature. chembam.comucr.ac.cr For N-acyl amino acid esters, enzymatic hydrolysis kinetics have been studied, but these are specific to biocatalytic systems. nih.gov

For amide bond formation, the rate is highly dependent on the efficiency of the carboxylic acid activation method. The use of coupling agents like DCC or the conversion to an acyl chloride significantly increases the reaction rate compared to the direct reaction with an amine.

Thermodynamics:

The formation of a peptide (amide) bond from a carboxylic acid and an amine is a thermodynamically unfavorable (endergonic) process under standard conditions, with a positive Gibbs free energy change (ΔG). stackexchange.comechemi.commedschoolcoach.comreddit.com This is why energy input, in the form of activating agents, is required to drive the reaction forward. The hydrolysis of a peptide bond, the reverse reaction, is thermodynamically favorable. medschoolcoach.com

Esterification is an equilibrium process, and the position of the equilibrium is influenced by the relative stabilities of the reactants and products, as well as the concentration of water. mdpi.com

Elucidation of reaction mechanisms through experimental observations and computational analysis.

While direct mechanistic studies on this compound are scarce, the mechanisms of its fundamental reactions can be inferred from extensive studies on analogous systems.

Esterification and Amide Formation:

The mechanisms for Fischer esterification and carbodiimide-mediated amide formation are well-established through kinetic studies, isotopic labeling experiments, and computational modeling of related carboxylic acids. These reactions proceed through tetrahedral intermediates formed by nucleophilic acyl substitution. khanacademy.orgchembam.com

Reactivity of the N-Sulfonyl Moiety:

Computational studies on N-sulfonylated amino acids have been conducted to understand their binding to biological targets and to probe the electronic effects of the sulfonyl group. Density Functional Theory (DFT) calculations have been used to investigate the mechanism of reactions involving N-sulfonyl ketimines, providing insights into the stability of radical intermediates. stackexchange.comechemi.com

α-Carbon Reactivity:

Mechanistic studies of reactions at the α-carbon of glycine derivatives have been performed, for example, in the context of pyridoxal phosphate (PLP)-catalyzed deprotonation, where substituent effects on the rate of proton exchange have been analyzed. nih.gov These studies highlight the electronic factors that influence the acidity of the α-protons and the stability of the resulting carbanion.

In the absence of specific experimental data for this compound, computational chemistry could provide valuable insights into its conformational preferences, the acidity of its various protons, and the energy barriers for key transformations, thus helping to elucidate its reaction mechanisms.

Spectroscopic Characterization and Structural Elucidation of 2 N Methylethanesulfonamido Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum, distinct signals are anticipated for each unique proton environment. The ethyl group (CH₃CH₂) attached to the sulfonyl moiety is expected to present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a classic ethyl spin system. The N-methyl group (N-CH₃) would likely appear as a singlet, while the methylene group of the acetic acid moiety (N-CH₂-COOH) would also be a singlet. The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, five distinct signals are predicted, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the neighboring functional groups, with the carbonyl carbon of the carboxylic acid expected at the most downfield position.

Expected ¹H NMR Chemical Shifts for 2-(N-Methylethanesulfonamido)acetic Acid

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CH₃ -CH₂-SO₂ 1.2 - 1.5 Triplet (t)
CH₃-CH₂ -SO₂ 3.0 - 3.4 Quartet (q)
N-CH₃ 2.8 - 3.1 Singlet (s)
N-CH₂ -COOH 3.9 - 4.2 Singlet (s)

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ -CH₂-SO₂ 7 - 12
CH₃-CH₂ -SO₂ 45 - 55
N-CH₃ 35 - 42
N-CH₂ -COOH 50 - 58

To confirm the assignments made from one-dimensional NMR and to establish the precise connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling between the methyl and methylene protons of the ethyl group, showing a clear cross-peak between the triplet and the quartet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for the four C-H containing carbons based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Correlations from the N-CH₃ protons to the N-CH₂ carbon and the ethyl group's CH₂ carbon.

Correlations from the N-CH₂ protons to the N-CH₃ carbon and the carbonyl carbon (-COOH).

Correlations from the ethyl CH₂ protons to the ethyl CH₃ carbon.

Together, these 2D NMR experiments would provide unambiguous confirmation of the this compound structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The structure of this compound contains two prominent functional groups, the sulfonamide and the carboxylic acid, which give rise to strong, characteristic bands in the IR and Raman spectra.

Sulfonamide Group (R-SO₂-N): This group is characterized by two strong stretching vibrations for the S=O bonds. The asymmetric stretch (νas) typically appears at a higher wavenumber than the symmetric stretch (νs). The S-N stretch is also observable.

Carboxylic Acid Group (-COOH): This group has several distinct vibrational modes. A very broad O-H stretching band is expected in the IR spectrum due to strong hydrogen bonding. The C=O carbonyl stretch is one of the most intense and recognizable bands. C-O stretching and O-H bending modes are also present.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid O-H stretch 2500 - 3300 (very broad) Weak
C-H stretch C-H stretch (alkyl) 2850 - 3000 2850 - 3000
Carboxylic Acid C=O stretch 1700 - 1730 (strong) 1700 - 1730 (moderate)
Sulfonamide S=O asymmetric stretch 1330 - 1370 (strong) 1330 - 1370 (weak)
Sulfonamide S=O symmetric stretch 1140 - 1180 (strong) 1140 - 1180 (strong)
Carboxylic Acid C-O stretch 1210 - 1320 Moderate

For a definitive assignment of all vibrational modes, experimental IR and Raman spectra are often correlated with theoretical frequencies calculated using computational methods, such as Density Functional Theory (DFT). nih.gov This approach allows for the assignment of less obvious or overlapping bands and provides a deeper understanding of the molecule's vibrational properties. Theoretical calculations can help confirm the assignments of skeletal vibrations and complex mixed modes that are difficult to assign empirically.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For this compound, significant absorption in the near-UV or visible range is not expected, as the molecule lacks an extensive system of conjugated π-bonds, which typically act as strong chromophores. The primary electronic transitions available are:

n → π* transition: Associated with the carbonyl group (C=O) of the carboxylic acid. This is a relatively weak, symmetry-forbidden transition that typically occurs in the 270-300 nm region but is often not observed or is masked by stronger absorptions.

π → π* transition: Also associated with the carbonyl group. This is a stronger transition that occurs at shorter wavelengths, typically below 220 nm. researchgate.netuark.edu

n → σ* transitions: Associated with the lone pairs on the oxygen and nitrogen atoms of the sulfonamide and carboxylic acid groups. These transitions require high energy and occur in the deep UV region, generally below 200 nm, which is outside the range of standard laboratory spectrophotometers.

Therefore, the UV-Vis spectrum of this compound is predicted to show only end absorption at the lower wavelength limit of the measurement range (around 200-220 nm), corresponding primarily to the π → π* transition of the carbonyl group. researchgate.netuark.edu

Mass Spectrometry for molecular weight determination and precise fragmentation pattern analysis.

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C5H11NO4S, which corresponds to a monoisotopic mass of 181.04088 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

In a typical mass spectrometry experiment using soft ionization techniques like electrospray ionization (ESI), the compound is readily observed as protonated or deprotonated molecular ions. In positive ion mode, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 182.04816. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 204.03010) or the potassium adduct [M+K]⁺ (m/z 220.00404), may also be detected. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 180.03360. uni.lu

Harder ionization techniques, such as electron impact (EI), induce fragmentation, providing valuable information about the compound's structure. While a specific experimental spectrum for this compound is not detailed in the available literature, a fragmentation pattern can be predicted based on its functional groups. The structure contains several bonds susceptible to cleavage, including those within the carboxylic acid and sulfonamide moieties.

Key fragmentation pathways would likely include:

Loss of the carboxylic acid group: Cleavage of the C-C bond adjacent to the nitrogen can result in the loss of the COOH group, leading to a fragment with a mass difference of 45 Da. libretexts.org

Decarboxylation: The loss of CO2 (44 Da) from the parent ion is a common fragmentation for carboxylic acids.

Cleavage of the sulfonamide group: The S-N bond or the C-S bond can break. Cleavage of the ethyl group (C2H5) from the sulfur atom would result in a loss of 29 Da. The loss of the entire ethanesulfonyl group (C2H5SO2) would correspond to a mass difference of 93 Da.

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is another probable fragmentation pathway. libretexts.org

The analysis of these characteristic fragments allows for the unambiguous structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion/FragmentFormulaPredicted m/zIonization Mode
[M+H]⁺[C₅H₁₂NO₄S]⁺182.048Positive ESI
[M+Na]⁺[C₅H₁₁NNaO₄S]⁺204.030Positive ESI
[M-H]⁻[C₅H₁₀NO₄S]⁻180.034Negative ESI
[M-COOH]⁺[C₄H₁₀NO₂S]⁺136.043EI
[M-C₂H₅]⁺[C₃H₆NO₄S]⁺152.000EI

X-ray Crystallography for determination of solid-state molecular architecture and intermolecular interactions (if applicable to the compound or closely related analogues).

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound has not been reported in publicly accessible databases, its solid-state architecture can be inferred by examining closely related analogues that contain both sulfonamide and carboxylic acid functional groups.

For molecules possessing both a carboxylic acid proton donor and sulfonamide oxygen acceptors, the formation of strong intermolecular hydrogen bonds is a dominant feature in the crystal lattice. The carboxylic acid group is a potent hydrogen bond donor (-COOH) and acceptor (C=O). Similarly, the sulfonyl group (-SO₂) contains two strong hydrogen bond acceptors (O=S=O), and the sulfonamide nitrogen can also participate in hydrogen bonding depending on its substitution.

In the solid state, it is highly probable that this compound molecules would form dimers or extended chains through hydrogen bonding. A common and highly stable interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two separate molecules (an R²₂(8) graph set motif).

Furthermore, the sulfonyl oxygen atoms are expected to act as acceptors for hydrogen bonds. This could involve the carboxylic acid proton if it is not participating in a dimer, or other potential donors if co-crystallized with other molecules. Studies on cocrystals involving sulfonamides and acetic acid have demonstrated the formation of robust N-H···O and O-H···O hydrogen bonds between the respective functional groups, which dictate the supramolecular assembly. researchgate.net These interactions are fundamental in stabilizing the crystal packing.

Table 2: Potential Intermolecular Interactions for this compound in the Solid State

Interaction TypeDonorAcceptor
Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)
Hydrogen BondCarboxylic Acid (O-H)Sulfonyl Oxygen (S=O)

Computational and Theoretical Investigations of 2 N Methylethanesulfonamido Acetic Acid

Quantum Chemical Approaches, including Density Functional Theory (DFT) studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to the computational study of molecules. DFT is a widely used method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.net For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to model a wide range of molecular properties. researchgate.netnih.gov These studies form the basis for understanding the molecule's geometry, spectroscopic behavior, and reactivity.

A primary step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For molecules containing carboxylic acid groups, computational models often consider both the monomeric and dimeric forms to account for strong intermolecular hydrogen bonding that can influence the geometry. researchgate.net DFT methods are used to calculate equilibrium bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. A key component of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov For sulfonamides, FMO analysis helps identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters Calculated for a Sulfonamide-Schiff Base Derivative Using DFT/B3LYP.
ParameterEnergy (eV)
EHOMO-6.2056
ELUMO-1.2901
Energy Gap (ΔE)4.9155

Note: The data in the table is representative for a related compound, 2-(4-Cyanophenylamino) acetic acid, to illustrate typical computational outputs. nih.gov

DFT calculations are highly effective in predicting various spectroscopic parameters. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed and compared with experimental results to confirm molecular structures. nih.govmdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman, can also be simulated. Theoretical vibrational frequencies are calculated and often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov This analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the precise assignment of vibrational modes to specific molecular motions, such as the characteristic stretching of S-N and SO₂ groups in sulfonamides. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov This approach calculates the energies of electronic transitions, such as n→π* and π→π*, which correspond to the absorption bands observed experimentally. researchgate.netnih.gov The solvent effects can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Sulfonamide Derivative.
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
N-H Stretch (Amine)33153446Stretching of the secondary amine N-H bond
SO₂ Asymmetric Stretch1345-Asymmetric stretching of the sulfonyl group
SO₂ Symmetric Stretch1186-Symmetric stretching of the sulfonyl group
S-N Stretch931847Stretching of the sulfur-nitrogen bond

Note: The data is illustrative, based on findings for various sulfonamide derivatives. researchgate.netnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S). nih.gov

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized.

Local reactivity can be assessed using Fukui functions or Molecular Electrostatic Potential (MEP) maps. An MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecules with rotatable single bonds, like 2-(N-methylethanesulfonamido)acetic acid, can exist in multiple conformations. ijpsr.com Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. For sulfonamides, a key area of study is the rotation around the S-N bond and the orientation of the groups attached to the sulfur and nitrogen atoms. kcl.ac.ukmdpi.com Computational methods can systematically scan the potential energy surface by rotating specific dihedral angles and calculating the energy at each step, allowing for the identification of energy minima (stable conformers) and transition states. kcl.ac.uk

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

The sulfonamide and carboxylic acid groups in this compound are both capable of acting as hydrogen bond donors and acceptors. nih.govunifi.it Computational studies are crucial for analyzing the complex network of intermolecular hydrogen bonds that can form in the solid state or in solution. researchgate.net DFT calculations can model dimers and larger clusters to investigate the geometry and strength of these interactions. researchgate.netresearchgate.net The presence of hydrogen bonds, such as the classic carboxylic acid dimer motif (an R²₂(8) ring), significantly impacts the molecule's physical properties and crystal packing. researchgate.netresearchgate.net

Theoretical Determination of Acid Dissociation Constants (pKa) for the carboxylic acid and sulfonamide moieties.

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. For a molecule like this compound, which contains two ionizable protons—one on the carboxylic acid group and one on the sulfonamide nitrogen—computational methods provide a powerful means to predict the pKa of each moiety. These theoretical approaches are essential for understanding the molecule's behavior in aqueous environments, such as physiological systems.

The theoretical determination of pKa values is fundamentally linked to the calculation of the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.comnih.gov Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely employed for this purpose due to their balance of accuracy and computational cost. mdpi.comresearchgate.net The general approach involves calculating the free energies of the protonated (acid) and deprotonated (conjugate base) species. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and, most importantly, the model used to simulate the solvent environment. nih.govnih.gov

A common and effective strategy involves combining high-level QM calculations for gas-phase energetics with a continuum solvation model to account for the effects of the solvent (typically water). researchgate.netnih.gov Models like the Polarizable Continuum Model (PCM), its variants (e.g., CPCM), and the Solvation Model based on Density (SMD) are frequently used to calculate the free energy of solvation. nih.govrdd.edu.iq The pKa is then derived using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity.

pKa of the Carboxylic Acid Moiety

The carboxylic acid group is the more acidic of the two moieties in this compound. Numerous computational studies have focused on accurately predicting the pKa of carboxylic acids, often achieving a mean unsigned error of less than one pKa unit compared to experimental values. nih.gov Methods like DFT with hybrid functionals such as B3LYP or M06-2X, and range-separated functionals like CAM-B3LYP, have shown high reliability when paired with a suitable solvation model and basis set. nih.govnih.gov

For simple aliphatic carboxylic acids, the predicted pKa values are generally in good agreement with experimental data. For instance, the experimental pKa of acetic acid is approximately 4.76. commonorganicchemistry.com Computational models applied to a range of carboxylic acids have demonstrated the ability to reproduce this value with high fidelity. The presence of the electron-withdrawing N-methylethanesulfonamido group attached to the alpha-carbon is expected to increase the acidity (lower the pKa) of the carboxylic acid moiety compared to unsubstituted acetic acid. Theoretical calculations can precisely quantify this inductive effect.

Table 1: Comparison of Experimental and Theoretical pKa Values for Representative Carboxylic Acids This table presents findings from various computational studies to illustrate the typical accuracy of theoretical pKa predictions for carboxylic acids.

pKa of the Sulfonamide Moiety

The sulfonamide proton is significantly less acidic than the carboxylic acid proton. The acidity of the N-H bond in sulfonamides is influenced by the nature of the substituents on both the sulfur and nitrogen atoms. Computational studies on various biologically active sulfonamides have reported calculated pKa values ranging from approximately 5.9 to 12.6. nih.govresearchgate.net For N-alkyl sulfonamides, such as the N-methyl group in the target compound, the pKa is generally higher (less acidic) than for N-aryl sulfonamides due to the electron-donating nature of the alkyl group relative to an aryl group.

Theoretical calculations for sulfonamides employ similar methodologies as those for carboxylic acids, such as DFT with continuum solvation models. nih.govresearchgate.net An alternative and highly accurate approach involves establishing linear relationships between computationally derived equilibrium bond lengths within the sulfonamide group and their experimental pKa values. researchgate.netrsc.orgrsc.org This method has been shown to successfully predict sulfonamide pKa values, sometimes with an error of less than 0.3 pKa units. researchgate.netchemrxiv.org Based on calculations for structurally similar aliphatic sulfonamides, the pKa of the N-methylethanesulfonamido group is expected to be in the range of 10-12.

Table 2: Theoretical pKa Values for Representative Sulfonamide Compounds This table showcases calculated pKa values for various sulfonamides from computational studies, providing a reference for the expected acidity of the sulfonamide moiety.

Derivatives and Analogues of 2 N Methylethanesulfonamido Acetic Acid: Synthesis and Chemical Properties

Synthesis of N-substituted analogues with diverse alkyl, aryl, or heterocyclic groups

The synthesis of N-substituted analogues of 2-(N-methylethanesulfonamido)acetic acid involves replacing the methyl group on the sulfonamide nitrogen with a variety of other chemical moieties. This allows for the systematic alteration of the molecule's steric and electronic properties. Common synthetic strategies are adapted from general methods for N-alkylation and N-arylation of sulfonamides and related compounds.

N-Alkylation: The introduction of diverse alkyl groups can be achieved through standard alkylation reactions. For instance, a general approach involves the reaction of the parent N-H sulfonamide (ethanesulfonamidoacetic acid) with an appropriate alkyl halide in the presence of a base. A similar methodology has been used to synthesize N-alkylated aminomethanesulfonic acids, where aminomethanesulfonic acid is reacted with various amines such as methylamine, n-propylamine, and tert-butylamine (B42293) researchgate.net. Another approach involves the condensation of a primary amine with a suitable carboxylic acid derivative, as seen in the synthesis of 2-substituted imidazolines where aromatic carboxylic acids are condensed with ethylenediamine (B42938) researchgate.net.

N-Arylation and N-Heterocyclization: The synthesis of N-aryl and N-heterocyclic analogues often requires different strategies, such as coupling reactions. For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives was achieved by acylating a substituted thiophen-2-amine with an acyl chloride derived from nicotinic acid nih.gov. Similarly, a series of N-substituted imidazole (B134444) derivatives were synthesized by first reacting the imidazole nucleus with ethyl chloroacetate (B1199739) to form an ester, which was then reacted with various amines to yield the final products nih.gov. These methods highlight the modular nature of synthesizing a library of N-substituted analogues.

A representative synthetic scheme for generating N-substituted analogues is shown below:

Step 1: Reaction of ethanesulfonyl chloride with an amino acid ester (e.g., ethyl glycinate) to form the N-unsubstituted sulfonamide.

Step 2: N-alkylation or N-arylation of the resulting sulfonamide using an alkyl halide or an aryl boronic acid (via Buchwald-Hartwig amination).

Step 3: Hydrolysis of the ester to yield the final N-substituted sulfonamidoacetic acid derivative.

Substituent Type General Synthetic Method Example Reactants Reference
AlkylNucleophilic substitutionEthyl glycinate, Ethanesulfonyl chloride, Alkyl bromide, Base (e.g., K₂CO₃) researchgate.netnih.gov
ArylBuchwald-Hartwig aminationN-(ethanesulfonyl)glycinate, Aryl halide, Palladium catalyst, Base frontiersin.org
HeterocyclicAcylation / CondensationNicotinoyl chloride, Substituted thiophen-2-amine nih.gov

Chemical modifications of the acetic acid side chain (e.g., elongation, functionalization)

Modification of the acetic acid side chain provides another avenue for creating derivatives with altered properties. These modifications can include changing the chain length, converting the carboxylic acid to other functional groups, or introducing new substituents.

Chain Elongation: The acetic acid moiety can be elongated to propanoic acid or longer-chain carboxylic acids. This is typically achieved by starting with a different amino acid, such as β-alanine, in the initial synthesis instead of glycine. For example, reacting ethanesulfonyl chloride with ethyl β-alaninate would yield an N-ethanesulfonyl propanoic acid derivative after hydrolysis.

Functionalization of the Carboxylic Acid: The carboxylic acid group is a hub for various chemical transformations.

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters. These esters can act as prodrugs or intermediates for further synthesis.

Amidation: Coupling with primary or secondary amines, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), produces a wide range of amides. This strategy is widely used in medicinal chemistry to modify polarity and bioavailability.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), offering a different functional group for further derivatization.

These modifications are fundamental in synthetic organic chemistry and have been applied to various carboxylic acids to alter their chemical and biological profiles nih.govnih.gov.

Modification Synthetic Approach Resulting Functional Group
Chain ElongationUse of β-alanine or other ω-amino acids in initial synthesis-CH₂CH₂COOH
EsterificationReaction with an alcohol in the presence of an acid catalystEster (-COOR)
AmidationReaction with an amine using a coupling agent (e.g., DCC)Amide (-CONR₂)
ReductionTreatment with a strong reducing agent (e.g., LiAlH₄)Primary Alcohol (-CH₂OH)

Development and characterization of novel chemical scaffolds incorporating the sulfonamidoacetic acid motif

The sulfonamidoacetic acid motif can be integrated into larger, more complex molecular architectures to create novel chemical scaffolds. This approach aims to combine the properties of the sulfonamide core with those of other pharmacologically relevant structures.

Recent research has seen the successful design and synthesis of new chemical entities based on this principle. For instance, a library of novel quinazoline (B50416) pharmacophores bearing a benzenesulfonamide (B165840) moiety was designed and synthesized nih.gov. In this work, the sulfonamide group was attached to a quinazoline ring system, a scaffold known for its diverse biological activities. The resulting compounds were characterized using spectroscopic methods and evaluated for their potential applications.

Another example involves the synthesis of novel pyrazolecarbamide derivatives that incorporate a sulfonate fragment frontiersin.org. While not a sulfonamide, this work illustrates the strategy of combining sulfonyl-containing groups with other heterocyclic systems like pyrazole (B372694) to generate new compounds with unique properties. The structures of these novel compounds were confirmed by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and, in some cases, single-crystal X-ray diffraction frontiersin.org. The use of modern synthetic techniques, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, has also been highlighted as a powerful tool for rapidly establishing large combinatorial libraries of novel scaffolds nih.gov.

Scaffold Type Core Heterocycle Synthetic Strategy Characterization Methods Reference
Quinazoline SulfonamidesQuinazolineMulti-step synthesis involving condensation and cyclization reactionsNMR, Mass Spectrometry nih.gov
Pyrazolecarbanide SulfonatesPyrazoleMulti-step synthesis involving intermediate formation and couplingNMR, HRMS, X-ray Diffraction frontiersin.org
Triazole-based ScaffoldsTriazoleCuAAC "Click Chemistry"High-throughput screening and spectroscopic analysis nih.gov

Systematic investigation of structure-reactivity relationships within the class of N-sulfonamidoacetic acid derivatives

Understanding the relationship between the chemical structure of N-sulfonamidoacetic acid derivatives and their reactivity is crucial for designing molecules with specific properties. Systematic investigations typically involve synthesizing a series of related compounds and measuring how their reactivity changes with structural modifications.

Key structural features that influence reactivity include:

The Sulfonyl Group: The alkyl or aryl group attached to the sulfur atom (e.g., ethyl vs. phenyl) can modulate the electron-withdrawing strength of the sulfonyl moiety, thereby influencing the properties of the entire molecule.

The Acetic Acid Side Chain: Modifications to the carboxylic acid, such as conversion to an ester or amide, will change the molecule's pKa, solubility, and susceptibility to nucleophilic attack.

Role in Advanced Organic Synthesis

Application as a versatile synthetic building block for the construction of complex organic molecules.

2-(N-methylethanesulfonamido)acetic acid and its derivatives are valuable building blocks in the synthesis of more complex organic molecules, largely due to the presence of the reactive sulfonamide and carboxylic acid functional groups. The N-sulfonylamino acid scaffold is a key feature in a variety of biologically active compounds, and as such, derivatives of this parent structure are instrumental in medicinal chemistry and drug discovery.

The utility of N-sulfonylamino acid derivatives has been demonstrated in the synthesis of highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2), which are implicated in cancer progression. By modifying the amino acid residue and the sulfonamide portion of these building blocks, researchers have been able to create a series of potent inhibitors. This highlights the modular nature of N-sulfonylamino acids, allowing for systematic structural modifications to optimize biological activity.

Furthermore, the development of synthetic methodologies to create novel sulfonimidamide-based amino acid building blocks underscores the importance of this class of compounds. These building blocks, which can be orthogonally protected, provide access to unnatural amino acids that can be incorporated into larger molecules like peptide-based transition-state analogues and peptidomimetics. This expands the chemical space available for the design of new therapeutic agents.

The sulfonamide group itself is a prevalent feature in over 150 FDA-approved drugs, valued for its robust pharmacological properties and synthetic accessibility. The development of new synthetic platforms, such as metallaphotoredox catalysis for N-alkylation of related sulfoximines, further enhances the ability to create diverse and valuable building blocks for drug discovery.

Participation in multi-component reactions for the rapid generation of chemical diversity.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and atom economy, making it ideal for the rapid generation of chemical libraries for drug discovery. N-sulfonylamino acids and related sulfonamides have shown significant promise as components in such reactions.

A notable example is the Petasis-Borono Mannich (PBM) reaction, a three-component reaction involving an amine, a carbonyl compound (like glyoxylic acid), and a boronic acid. Research has demonstrated that sulfonamides can effectively serve as the amine component in this reaction. This catalyst-free method allows for the synthesis of a wide array of α-aryl- and α-alkenylglycine derivatives, which are valuable α-amino acid building blocks. The reaction is operationally simple and tolerates a broad range of functional groups, making it a versatile tool for creating diverse molecular scaffolds. Given its structural similarity, this compound could potentially be employed in similar Petasis-type reactions, providing a direct route to more complex N-sulfonylamino acid derivatives.

The resulting sulfonylated glycine derivatives are of significant interest in medicinal chemistry due to their potential biological activities and their utility as synthetic intermediates for more complex targets. The ability to perform these reactions with secondary sulfonamides further broadens the scope and applicability of this methodology for late-stage diversification of complex molecules.

Utilization in the assembly of specialized molecular architectures and functional materials.

The structural features of this compound make it a candidate for the construction of specialized molecular architectures and functional materials. The sulfonamide linkage provides a stable and geometrically defined connection point, while the carboxylic acid offers a site for further functionalization or for engaging in intermolecular interactions.

While direct examples of this compound in this context are not extensively documented, the broader class of sulfonamide-containing molecules has been used to create complex and functionally diverse structures. For instance, bicyclic sulfonamides, or sultams, are recognized as important three-dimensional scaffolds in organic and medicinal chemistry. Synthetic strategies for these architectures often involve intramolecular cyclization of sulfonamide-containing precursors.

Furthermore, the modular synthesis of complex sulfonamides allows for the incorporation of photoactive groups and unsaturated pendants. These precursors can then undergo photochemical reactions, such as excited-state intramolecular proton transfer (ESIPT), to generate complex polyheterocyclic systems with fused cyclic sulfonamide moieties. This approach enables a significant increase in molecular complexity in a single step, leading to novel scaffolds for materials science and medicinal chemistry.

Potential in supramolecular chemistry systems based on hydrogen bonding interactions.

The presence of both a hydrogen bond donor (the N-H group in the primary sulfonamide precursor, and potentially C-H donors) and multiple hydrogen bond acceptors (the sulfonyl and carboxyl oxygens) in this compound and its analogs suggests a strong potential for participation in supramolecular chemistry. Hydrogen bonding is a key directional interaction that drives the self-assembly of molecules into well-defined, higher-order structures.

Crystal structure analyses of closely related compounds provide compelling evidence for this potential. For example, 2-(4-bromobenzenesulfonamido)acetic acid forms centrosymmetric hydrogen-bonded dimers via its carboxylic acid groups. nih.gov These dimers are further linked by N-H---O interactions, creating ribbon-like structures that propagate throughout the crystal lattice. This demonstrates the capacity of the N-sulfonylamino acid motif to engage in predictable and robust hydrogen bonding patterns.

In another example, the co-crystallization of N-(6-methylpyridin-2-yl)mesitylenesulfonamide with acetic acid reveals interactions via two N-H---O hydrogen bonds. researchgate.net This study highlights the ability of the sulfonamide group to interact with carboxylic acids, forming either a co-crystal or a salt, depending on the specific conditions. This behavior is crucial for the design of new crystalline materials with tailored properties.

Environmental Transformation of Sulfonamidoacetic Acids: A Review of Degradation, Mobility, and Byproducts

While specific data on this compound remains limited, extensive research on structurally related N-alkyl substituted perfluoroalkyl sulfonamidoacetic acids, such as N-MeFOSAA and N-EtFOSAA, provides significant insight into the environmental fate of this class of compounds. These substances, often precursors to more persistent perfluoroalkyl acids (PFAAs), undergo a variety of transformation pathways in the environment, influenced by both biological and non-biological factors. deltares.nl

Q & A

Q. What strategies elucidate the mechanism of action in biological assays?

  • Answer:
  • Enzyme Inhibition Assays: Measure IC50_{50} values against sulfotransferases or proteases.
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics.
  • Gene Knockdown Studies: siRNA silencing of target genes confirms pathway involvement .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
1^1H NMRδ 2.85 (s, 3H, CH3_3), δ 4.15 (s, 2H, CH2_2COO)
FT-IR1148 cm1^{-1} (S=O), 1702 cm1^{-1} (C=O)
HRMS (ESI+)[M+H]+^+ Calculated: 212.0654; Found: 212.0658

Table 2: Optimization Parameters for Synthesis Yield Improvement

ParameterOptimal ConditionYield Improvement
SolventDichloromethane78% → 85%
Temperature0–5°C (sulfonylation step)Reduced byproducts
Stoichiometry1:1.05 (amine:sulfonyl chloride)Minimizes unreacted chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.